molecular formula C13H13N3O3 B2523589 N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine CAS No. 99944-06-6

N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine

Cat. No.: B2523589
CAS No.: 99944-06-6
M. Wt: 259.265
InChI Key: XVDHPQASEKWQQF-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-nitropyridin-2-amine (: 99944-06-6) is a nitropyridine derivative supplied for biochemical and life science research . This compound, with a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol, serves as a valuable building block for the synthesis of more complex heterocyclic systems . Its structure incorporates both a 3-nitropyridin-2-amine moiety, a scaffold known for its utility in medicinal chemistry and drug discovery, and a (4-methoxyphenyl)methyl group, which can influence the molecule's physicochemical properties and bioavailability . In laboratory settings, this amine is primarily used as a synthetic intermediate or a precursor for the development of novel chemical entities. Its application is common in organic synthesis and materials science research, where it can be utilized to create libraries of compounds for biological screening or to develop molecules with specific electronic or structural characteristics . Researchers value this compound for its well-defined structure, which is characterized by spectroscopic data and confirmed for identity and purity. This product is provided with the understanding that it is For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures in a controlled laboratory environment are essential. For comprehensive safety and handling information, please refer to the associated Safety Data Sheet (SDS) .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11-6-4-10(5-7-11)9-15-13-12(16(17)18)3-2-8-14-13/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDHPQASEKWQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320091
Record name N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99944-06-6
Record name N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine typically involves the reaction of 4-methoxybenzylamine with 3-nitropyridine-2-amine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The compound can be purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Scientific Research Applications

Chemistry

N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules, facilitating advancements in synthetic methodologies.

The compound has been studied for its potential antimicrobial and anticancer properties:

  • Antitumor Activity: Research indicates that this compound exhibits significant cytotoxic effects against various human tumor cell lines, including A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). The GI50 values range from 2.40 to 13.5 μM, demonstrating its potential as an anticancer agent .
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound show significant antibacterial effects against both gram-positive and gram-negative bacteria .

Cytotoxicity Evaluation

A study comparing this compound with its derivatives revealed that structural changes markedly affect their antitumor efficacy. For instance, a derivative with a chloro substituent exhibited enhanced potency compared to the parent compound, emphasizing the importance of linker structures in determining biological activity .

Antimicrobial Studies

Research on similar compounds highlighted their effectiveness against various bacterial strains. These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial properties, making them suitable candidates for further development in pharmaceutical applications .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in the Pyridine Family

4-(4-Methoxyphenyl)-3-nitropyridin-2-amine (CAS: 934018-34-5)
  • Structure : Lacks the benzyl linker, with the 4-methoxyphenyl group directly attached to position 4 of the pyridine ring.
  • Synthesis : Achieved via high-yield routes (84–89%), highlighting efficient nitration and substitution methodologies .
6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine (CAS: 1306183-61-8)
  • Structure : Features a chlorine-substituted phenyl group connected via an ethyl linker to the amine.
  • Physicochemical Properties : Higher molecular weight (312.15 g/mol vs. ~245.24 g/mol) and logP (influenced by chlorine’s hydrophobicity) compared to the target compound .
N-(4-Ethylphenyl)-3-nitropyridin-2-amine (CAS: 61963-79-9)
  • Structure : Substituted with a 4-ethylphenyl group, lacking both the methoxy and benzyl moieties.
  • Electronic Effects : The ethyl group is less electron-donating than methoxy, altering charge distribution and interaction with biological targets .

Heterocyclic Derivatives with Shared Substituents

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
  • Structure : Contains the same 4-methoxybenzyl group but integrated into a 1,3,4-oxadiazole core.
  • Biological Activity : Demonstrates antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting the 4-methoxybenzyl group’s role in target binding .
  • Divergence : The oxadiazole core may enhance metabolic stability compared to pyridine-based structures .
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
  • Structure : Pyrimidine core with nitro and indole substituents.
  • Pharmacological Potential: The fluorine atom and indole group enhance interactions with aromatic residues in enzymes, a feature absent in the target compound .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP (Predicted) Key Substituents Biological Activity
Target Compound 245.24 ~2.5 4-Methoxybenzyl, nitro Potential enzyme inhibition
4-(4-Methoxyphenyl)-3-nitropyridine 245.24 ~2.3 4-Methoxyphenyl, nitro Synthetic intermediate
LMM5 504.56 ~3.8 Oxadiazole, sulfamoyl Antifungal
6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridine 312.15 ~4.2 Chlorophenyl, ethyl linker Undisclosed
  • Solubility : The target compound’s methoxy group improves water solubility compared to chlorine-substituted analogues .
  • Synthetic Accessibility : Pyridine-based compounds generally exhibit simpler synthesis than oxadiazoles or pyrimidines, as evidenced by high yields (84–89%) in related routes .

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-nitropyridin-2-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a nitropyridine moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

This compound consists of:

  • A methoxyphenyl group that enhances its lipophilicity.
  • A nitropyridine core , which is critical for its biological activity.

Table 1: Structural Features

FeatureDescription
Methoxy GroupEnhances solubility and bioavailability
Nitro GroupPotential for redox activity
Pyridine RingContributes to interaction with biological targets

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In a study assessing various derivatives, this compound showed promising cytotoxic effects against human tumor cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) with GI50 values ranging from 2.40 to 13.5 μM .

Case Study: Cytotoxicity Evaluation

A comparative analysis of this compound and its derivatives revealed that structural modifications significantly influenced their potency. For instance, a derivative with a chloro substituent exhibited up to seven-fold increased potency compared to the parent compound, indicating the importance of the linker structure in antitumor efficacy .

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of tubulin polymerization. In vitro studies indicated that this compound competitively inhibited colchicine binding to tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that compounds with similar structural features exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria .

Table 2: Biological Activity Summary

Activity TypeCell Line/BacteriaIC50/GI50 (μM)Reference
AntitumorA5492.40
AntitumorKB13.5
AntitumorDU1451.18
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified

Q & A

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :
  • Validation Studies : Re-run DFT calculations with solvent effects (PCM model) to improve correlation.
  • Docking Simulations : Compare AutoDock vs. Glide results for target binding poses, adjusting force fields (e.g., OPLS4) for accuracy .

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